molecular formula C13H15N5OS3 B3810295 6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide

6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B3810295
M. Wt: 353.5 g/mol
InChI Key: DDUFQQYQOYSODM-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide” is an analogue of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole . These analogues have been synthesized and evaluated for their antibacterial and antifungal activities . They have shown strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .


Synthesis Analysis

The synthesis of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues involves the creation of three series of new compounds . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It exhibits a wide variety of biological activity .

Future Directions

The future directions for research on “6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide” and similar compounds could involve further exploration of their biological activities, such as their antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties . Additionally, more research could be done to understand their synthesis and mechanism of action .

Properties

IUPAC Name

6-methyl-N-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS3/c1-8-10(18-5-7-20-12(18)15-8)11(19)14-4-3-6-21-13-17-16-9(2)22-13/h5,7H,3-4,6H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFQQYQOYSODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NCCCSC3=NN=C(S3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 2
6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide

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